(2-isocyanatoethyl)cyclobutane
Description
Contextualization of Isocyanates in Polymer Science and Materials Engineering
Isocyanates are a class of organic compounds containing the isocyanate group (-N=C=O). Their primary significance in polymer science lies in their reaction with polyols to form polyurethanes, a highly versatile class of polymers. mdpi.com This reaction is a polyaddition, which is typically exothermic and can proceed at low temperatures. mdpi.com The properties of the resulting polyurethane can be tailored over a wide range by carefully selecting the isocyanate and polyol components. epo.org
Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are widely used due to their high reactivity and the rigid, thermally stable polymers they produce. mdpi.com However, polymers derived from aromatic isocyanates can be susceptible to degradation upon exposure to UV light. mdpi.com In contrast, aliphatic isocyanates, which have the isocyanate group attached to a non-aromatic carbon backbone, are known for producing polymers with excellent weathering properties and resistance to yellowing. epo.org This makes them suitable for applications requiring high durability and color stability, such as coatings for automotive and aerospace industries. epo.org
The reactivity of the isocyanate group also allows for the formation of other linkages, such as urea (B33335) bonds through reaction with amines. This versatility enables the synthesis of a wide range of materials, from flexible foams and elastomers to rigid plastics and high-performance coatings. mdpi.com The use of isocyanate-functionalized monomers is a key strategy in developing advanced materials with tailored properties.
Structural Significance of Alicyclic Moieties in Monomer Design
The incorporation of alicyclic (aliphatic cyclic) moieties into monomer structures is a well-established strategy for modifying the properties of polymers. These cyclic structures can impart a unique combination of rigidity and flexibility to the polymer chain, bridging the property gap between purely aliphatic and aromatic polymers. sigmaaldrich.com The introduction of a cyclic group can increase the glass transition temperature (Tg) of a polymer, leading to improved thermal stability and mechanical strength. Furthermore, the alicyclic nature of these monomers can enhance properties such as weather resistance, chemical resistance, and water resistance in the resulting polymers.
The use of alicyclic polyamines as starting materials for polymers like polyamides and polyimides can lead to materials with high melting points and improved heat resistance. The non-polar nature of the alicyclic structure can also contribute to good electrical insulation properties.
The cyclobutane (B1203170) ring, a four-membered alicyclic structure, possesses significant ring strain due to the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. This inherent strain makes cyclobutane and its derivatives more reactive than their open-chain or larger-ring counterparts. The strain energy of the cyclobutane ring is a key factor influencing its chemical behavior and its utility in polymer synthesis.
The presence of the strained cyclobutane ring in a monomer like (2-isocyanatoethyl)cyclobutane can influence the reactivity of the isocyanate group and the properties of the resulting polymer. The ring strain can also be harnessed in polymerization reactions, such as ring-opening polymerizations, although the focus here is on the cyclobutane moiety as a pendant group. The unique, puckered conformation of the cyclobutane ring can also affect the packing of polymer chains and, consequently, the bulk properties of the material.
Research Rationale and Scope for this compound Investigations
The investigation into this compound as a monomer is driven by the potential to combine the advantageous properties of both the isocyanate functional group and the cyclobutane ring within a single molecule. The rationale for this research is based on the following hypotheses:
The aliphatic nature of the cyclobutane ring will contribute to the light stability and weather resistance of polymers derived from this monomer, similar to other aliphatic isocyanates.
The rigid and strained cyclobutane moiety will enhance the thermal and mechanical properties of the resulting polymers, such as increasing the glass transition temperature.
The unique stereochemistry and reactivity of the cyclobutane ring may lead to novel polymer architectures and properties that are not achievable with conventional linear or aromatic isocyanate monomers.
The scope of this article is to provide a focused examination of this compound, covering its fundamental chemical properties, potential synthetic routes, and its prospective role in the synthesis of advanced polymers. The discussion will be framed within the established principles of isocyanate chemistry and the role of alicyclic structures in polymer science, providing a comprehensive overview of the scientific interest in this specific compound.
Structure
3D Structure
Properties
CAS No. |
2649057-28-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-isocyanatoethylcyclobutane |
InChI |
InChI=1S/C7H11NO/c9-6-8-5-4-7-2-1-3-7/h7H,1-5H2 |
InChI Key |
RYPHKZOVEXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanatoethyl Cyclobutane
Phosgenation-Based Synthetic Routes and Mechanistic Considerations
The most conventional and historically significant method for synthesizing isocyanates is through the reaction of a primary amine with phosgene (COCl₂). For (2-isocyanatoethyl)cyclobutane, the precursor would be 2-cyclobutylethanamine. This process is typically conducted in two stages.
First, the amine reacts with phosgene at low temperatures in an inert solvent to form the corresponding carbamoyl chloride. This step is a nucleophilic addition of the amine to the carbonyl carbon of phosgene, followed by the elimination of a chloride ion.
Step 1: Carbamoyl Chloride Formation C₄H₇CH₂CH₂NH₂ + COCl₂ → C₄H₇CH₂CH₂NHCOCl + HCl
The second stage involves the thermal dehydrochlorination of the carbamoyl chloride at elevated temperatures to yield the final isocyanate product and another equivalent of hydrogen chloride.
Step 2: Thermal Dehydrochlorination C₄H₇CH₂CH₂NHCOCl → C₄H₇CH₂CH₂NCO + HCl
Non-Phosgenation Approaches for Isocyanate Generation
Growing safety and environmental concerns have driven the development of numerous phosgene-free synthetic routes. These methods offer safer alternatives by avoiding the use of highly toxic reagents.
Carbonylation-Based Syntheses
Carbonylation reactions utilize carbon monoxide (CO) or other carbonyl sources to introduce the C=O group. Oxidative carbonylation of the primary amine, 2-cyclobutylethanamine, in the presence of a catalyst, represents a potential pathway. For instance, nickel-catalyzed carbonylation of amines has been demonstrated as a viable phosgene-free route to isocyanates. These processes often require a catalyst and an oxidant to proceed efficiently under mild conditions. Another approach involves the carbonylation of nitro compounds, which would first require the synthesis of (2-nitroethyl)cyclobutane.
Urea-Based Syntheses
Isocyanates can be generated from the decomposition of substituted ureas. This route would involve first synthesizing a urea (B33335) derivative, such as N-(2-cyclobutylethyl)-N'-arylurea, from 2-cyclobutylethanamine and an aryl isocyanate. The subsequent thermal or catalytic decomposition of this urea derivative would yield this compound and the corresponding aryl amine. Microwave-assisted protocols have been developed for the efficient synthesis of N,N'-disubstituted ureas from alkyl halides and amines, which could be adapted for this purpose.
Carbamate Thermal Decomposition Pathways
The thermal decomposition of carbamates is a prominent and promising non-phosgene route for isocyanate production. This method involves two main steps: the formation of a carbamate ester and its subsequent thermolysis.
Step 1: Carbamate Formation The precursor, 2-cyclobutylethanamine, is first reacted with a dialkyl carbonate (like dimethyl carbonate) or an alkyl chloroformate to form the corresponding N-(2-cyclobutylethyl)carbamate.
C₄H₇CH₂CH₂NH₂ + (CH₃O)₂CO → C₄H₇CH₂CH₂NHCOOCH₃ + CH₃OH
Step 2: Carbamate Thermolysis The resulting carbamate is then heated, typically at temperatures ranging from 250°C to 600°C, to induce decomposition into the desired isocyanate and an alcohol byproduct. This process can be carried out in either the gas or liquid phase, with or without the use of catalysts. The alcohol can often be recycled, adding to the efficiency of the process.
The table below summarizes general conditions for the thermal decomposition of various carbamates to their corresponding isocyanates, illustrating the range of temperatures required for this transformation.
| Precursor Carbamate | Decomposition Temperature (°C) | Phase | Catalyst | Reference |
| Aryl Carbamates | 400 - 600 | Gas | None / Various | |
| Alkyl Carbamates | 250 - 400 | Gas/Liquid | Various metal salts | |
| N-phenyl methyl carbamate | ~300 - 450 | Gas | None | |
| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 | Gas | None |
Exploration of Sustainable and Green Chemistry Synthetic Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanates. The primary goal is to minimize waste, avoid hazardous substances, and improve energy efficiency.
Key green strategies applicable to the synthesis of this compound include:
Avoiding Phosgene: The shift towards non-phosgenation routes like carbamate decomposition is the most significant green improvement. Using less hazardous carbonylating agents, such as dimethyl carbonate, which is a greener alternative to phosgene, is a key aspect of this strategy.
Catalysis: Employing catalysts in place of stoichiometric reagents minimizes waste. Catalytic approaches are central to modern carbonylation and carbamate decomposition methods, allowing reactions to proceed under milder conditions with higher selectivity.
Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product is crucial. The carbamate decomposition route, especially if the alcohol byproduct is recycled, can exhibit high atom economy.
Safer Solvents: Reducing the use of volatile and toxic organic solvents is another key principle. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids is ongoing in the field of chemical synthesis.
Optimization and Scale-Up Considerations in Laboratory and Pilot Research
Transitioning a synthetic route for this compound from a laboratory setting to a pilot or industrial scale introduces several challenges that require careful optimization.
Reaction Conditions: Key parameters such as temperature, pressure, reaction time, and catalyst loading must be finely tuned to maximize yield and minimize byproduct formation. For instance, in carbamate thermolysis, the temperature must be high enough to ensure efficient decomposition but not so high as to cause degradation of the desired isocyanate product.
Heat Management: Phosgenation and thermolysis reactions can be highly exothermic or endothermic. Effective heat exchange systems are critical for maintaining temperature control, ensuring safety, and achieving consistent product quality on a larger scale.
Purification: Isocyanates are reactive compounds, and purification, typically by vacuum distillation, must be performed carefully to avoid polymerization or side reactions. The final purity is critical for downstream applications. The scale-up of the synthesis of 2-isocyanatoethyl methacrylate (B99206), a structurally related isocyanate, required final vacuum distillation at 46°-47° C and 0.4 mm Hg to achieve high purity.
Process Safety: Handling reactive intermediates and the final isocyanate product requires robust safety protocols. Even in non-phosgene routes, reagents like carbon monoxide or high-pressure conditions can pose significant hazards that must be managed in a scaled-up process.
The development of continuous flow reactors offers a promising avenue for scaling up isocyanate synthesis, providing better control over reaction parameters and improving safety compared to traditional batch processes.
Fundamental Reactivity and Mechanistic Studies of 2 Isocyanatoethyl Cyclobutane
Electrophilic Character of the Isocyanate Group and Nucleophilic Addition Reactions
The isocyanate group (–N=C=O) is central to the reactivity of (2-isocyanatoethyl)cyclobutane. Its unique electronic structure is characterized by a carbon atom positioned between two highly electronegative atoms, nitrogen and oxygen. This arrangement creates a significant partial positive charge on the carbon atom, making it a strong electrophile. nih.govresearchgate.net The electron density distribution results in the carbon having the lowest electron density, while the oxygen has the highest, rendering the carbon atom highly susceptible to attack by nucleophiles. researchgate.net
The primary reaction mechanism for isocyanates is nucleophilic addition across the carbon-nitrogen double bond. researchgate.netslideshare.net In this process, a nucleophilic compound, typically one with an active hydrogen atom (e.g., an alcohol, amine, or thiol), attacks the electrophilic carbon of the isocyanate group. researchgate.netresearchgate.net Simultaneously, the hydrogen atom from the nucleophile adds to the nitrogen atom of the isocyanate. researchgate.net This concerted reaction is highly efficient and forms the basis for the synthesis of a wide range of important compounds and polymers, such as polyurethanes. slideshare.netsmolecule.com The high reactivity of isocyanates with various nucleophiles makes them versatile intermediates in organic synthesis. researchgate.netnih.gov
Influence of the Cyclobutane (B1203170) Moiety on Isocyanate Group Reactivity
The cyclobutane ring attached to the isocyanate group via an ethyl linker in this compound imparts distinct properties that modulate the group's reactivity. smolecule.com
The cyclobutane ring is the smallest stable alicyclic ring that possesses significant conformational restriction. researchgate.net This structure introduces specific steric and electronic effects that differentiate its reactivity from linear or aromatic isocyanates. smolecule.com
Steric Effects: The cyclobutane group can sterically hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric hindrance can be influenced by the conformation of the ring and the ethyl linker. Such geometric constraints can play a subtle but important role in controlling reaction pathways. nih.govacs.org
The combination of steric and electronic effects from the cyclobutane moiety directly influences the kinetics and selectivity of reactions involving the isocyanate group.
Reaction Kinetics: The steric bulk of the cyclobutane ring can decrease the rate of reaction compared to less hindered aliphatic isocyanates. The rate of reaction is sensitive to the structure of both the isocyanate and the reacting nucleophile. For instance, primary alcohols tend to react faster than bulkier secondary alcohols due to reduced steric hindrance. researchgate.net
Selectivity: In reactions with polyfunctional nucleophiles (e.g., molecules containing both primary and secondary hydroxyl groups), the steric hindrance from the cyclobutane group can enhance selectivity. The isocyanate may react preferentially with the more accessible, less sterically hindered functional group. For example, primary hydroxyl groups are known to react approximately three times faster with isocyanates than secondary hydroxyl groups, a selectivity that can be exploited to produce linear polymers before cross-linking occurs. researchgate.net This allows for controlled synthesis by directing the reaction to a specific site. rsc.org
Reaction Pathways with Hydroxyl-Functional Compounds (Urethane Formation)
The reaction of this compound with compounds containing hydroxyl groups (alcohols) leads to the formation of urethanes (also known as carbamates). This polyaddition reaction is a cornerstone of polyurethane chemistry. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. researchgate.net
The reaction proceeds via a concerted mechanism where the oxygen-carbon bond forms as the hydroxyl proton is transferred to the isocyanate nitrogen. researchgate.net The rate of this reaction can be influenced by several factors, including the stoichiometry of the reactants. An excess of alcohol can catalyze the reaction, as can the urethane (B1682113) product itself. nih.gov The activation energies for the reaction of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. nih.gov
Table 1: Factors Influencing Urethane Formation Kinetics
| Factor | Effect on Reaction Rate | Mechanism |
|---|---|---|
| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group. researchgate.net |
| Reactant Ratio | Rate can be increased with excess alcohol. | Alcohol associates can act as the active reacting partner, facilitating proton transfer. nih.gov |
| Solvent Polarity | Rate is strongly dependent on the solvent. | Solvents can stabilize transition states and influence reactant association. nih.gov |
| Catalysts | Significantly accelerates the reaction. | Catalysts like tin compounds or tertiary amines activate the isocyanate or the alcohol. rsc.org |
Reaction Pathways with Amine-Functional Compounds (Urea Formation)
When this compound reacts with primary or secondary amines, the product is a substituted urea (B33335). commonorganicchemistry.com This reaction is mechanistically similar to urethane formation but is generally much faster. umn.edu The greater nucleophilicity of the nitrogen atom in an amine compared to the oxygen atom in an alcohol accounts for this significant rate difference. researchgate.net
The reaction is typically rapid and can be carried out at room temperature in a suitable solvent without the need for a catalyst. commonorganicchemistry.com The amine's lone pair of electrons attacks the isocyanate carbon, followed by the transfer of a proton from the amine to the isocyanate nitrogen, resulting in the stable urea linkage. researchgate.net This high reactivity and efficiency make it a valuable method for synthesizing urea derivatives and polyurea polymers. beilstein-journals.orgorganic-chemistry.org
Table 2: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Product | General Reaction Rate |
|---|---|---|
| Primary Aliphatic Amine | Urea | Very Fast |
| Primary Aromatic Amine | Urea | Fast |
| Primary Alcohol | Urethane | Moderate |
| Water | Unstable Carbamidic Acid -> Amine + CO2 | Slow |
| Secondary Alcohol | Urethane | Slow |
| Urethane | Allophanate (B1242929) | Very Slow (requires heat/catalyst) |
| Urea | Biuret (B89757) | Very Slow (requires heat/catalyst) |
Note: Rates are general and can be heavily influenced by catalysts, temperature, and steric effects. ebrary.net
Competing Side Reactions and Their Kinetic Control in Polymerization Systems
In polymerization systems, especially at elevated temperatures or in the presence of catalysts, the isocyanate group of this compound can participate in several competing side reactions. ebrary.net These reactions can lead to branching and cross-linking, which significantly affects the properties of the final polymer. tue.nl
Key side reactions include:
Allophanate Formation: An isocyanate molecule can react with a previously formed urethane linkage. The active hydrogen on the urethane nitrogen acts as a nucleophile, attacking another isocyanate group to form an allophanate linkage. This reaction is typically much slower than urethane formation and is favored by high temperatures and an excess of isocyanate. ebrary.netmdpi.com The allophanate linkage is thermally reversible and can dissociate back to urethane and isocyanate at temperatures above 100-150°C. ebrary.net
Biuret Formation: Similar to allophanate formation, an isocyanate can react with a urea linkage to form a biuret. This reaction introduces cross-linking in polyurea or polyurethane-urea systems. tue.nl
Isocyanurate Formation (Trimerization): Three isocyanate molecules can react with each other to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This cyclotrimerization reaction is slow unless catalyzed but leads to a high degree of cross-linking, resulting in rigid and thermally stable materials. nih.govtue.nl
Dimerization (Uretdione Formation): Two isocyanate molecules can dimerize to form a four-membered uretdione ring. This reaction is reversible. nih.gov
Kinetic Control: Controlling these side reactions is crucial for tailoring polymer properties. This is achieved by carefully managing reaction conditions:
Temperature: Lowering the reaction temperature can significantly slow down side reactions like allophanate and biuret formation, which have higher activation energies than the primary urethane or urea formation. ebrary.net
Stoichiometry: Maintaining a strict stoichiometric balance (e.g., NCO/OH ratio close to 1.0) minimizes the excess isocyanate available for side reactions. rsc.org
Catalyst Selection: The choice of catalyst can selectively promote one reaction over another. For example, some catalysts are highly specific for the urethane reaction, while others are strong trimerization catalysts. rsc.orgtue.nl Using "blocked" isocyanates, where the isocyanate group is reversibly protected, can also provide temporal control, allowing the primary reaction to proceed before initiating cross-linking at a higher temperature. rsc.orgusm.edu
Allophonate Formation
Allophanates are formed through the reaction of an isocyanate with a urethane. This secondary reaction can occur when this compound is present in excess relative to a hydroxyl-containing compound, leading to the formation of a urethane intermediate that subsequently reacts with another molecule of the isocyanate. The reaction is typically promoted by catalysts and elevated temperatures. semanticscholar.orgrsc.org
The general mechanism involves the nucleophilic attack of the nitrogen atom of the urethane group on the electrophilic carbon atom of the isocyanate group of this compound. This forms an unstable intermediate that then rearranges to the more stable allophonate. The formation of allophanates can lead to cross-linking in polyurethane systems, affecting the final properties of the material. researchgate.net A proposed two-step mechanism for a similar reaction suggests that the allophonate can act as an intermediate towards urethane formation under isocyanate excess conditions. nih.gov
Table 1: Factors Influencing Allophonate Formation
| Factor | Effect on Allophonate Formation |
| Isocyanate Concentration | Higher concentration of this compound relative to the alcohol increases the likelihood of allophonate formation. rsc.org |
| Temperature | Elevated temperatures generally favor the formation of allophanates. researchgate.net |
| Catalyst | Certain catalysts, such as some metal compounds and tertiary amines, can promote the allophonate-forming reaction. google.com |
| Urethane Structure | The structure of the urethane intermediate can influence the rate of allophonate formation. |
Biuret Formation
Biuret structures are formed from the reaction of an isocyanate with a urea. In the context of this compound, this reaction occurs when the isocyanate reacts with a primary or secondary amine to first form a urea, which then reacts with another molecule of this compound. This process is analogous to allophonate formation and is also typically facilitated by excess isocyanate and heat. researchgate.net
The formation of biurets introduces branching and cross-linking in polyurea and polyurethane-urea systems. The nitrogen atom of the urea group acts as the nucleophile, attacking the isocyanate carbon of this compound. The stability and reactivity of the resulting biuret can be influenced by the substituents on the urea nitrogen atoms. Generally, organic biurets can be prepared by the trimerization of isocyanates. wikipedia.org
Table 2: Comparison of Allophonate and Biuret Formation
| Feature | Allophonate Formation | Biuret Formation |
| Reactants | Isocyanate + Urethane | Isocyanate + Urea |
| Initial Reaction | Isocyanate + Alcohol → Urethane | Isocyanate + Amine → Urea |
| Resulting Linkage | Allophanate (-NH-CO-N(CO-)-) | Biuret (-NH-CO-N(CO-)-NH-) |
| Impact on Polymer | Cross-linking, increased hardness | Cross-linking, potential for hydrogen bonding |
Carbodiimide and Uretdione Formation
Carbodiimide Formation: In the absence of active hydrogen compounds, isocyanates like this compound can undergo self-condensation, particularly at elevated temperatures or in the presence of specific catalysts, to form carbodiimides with the elimination of carbon dioxide. mdpi.com This reaction is often catalyzed by phospholene oxides. mdpi.com The formation of carbodiimides from isocyanates can be a key step in modifying the properties of isocyanate-based materials. mdpi.com
The mechanism involves the initial reaction of two isocyanate groups. A detailed computational and experimental study on diphenylcarbodiimide (B3054861) formation from phenyl isocyanate identified a multi-step mechanism where the rate-determining step is the formation of a phosphine (B1218219) imide intermediate. mdpi.com
Uretdione Formation: Dimerization of isocyanates can lead to the formation of uretdiones (1,3-diazetidine-2,4-diones), which are four-membered ring structures. This reaction is also typically catalyzed, often by phosphines. google.com The formation of uretdiones is a reversible process, and at higher temperatures, the uretdione can dissociate back into two isocyanate molecules. This reversible nature makes uretdione-containing compounds useful as blocked isocyanates.
Catalysis in this compound Reactions
Catalysis plays a crucial role in controlling the rate and selectivity of the various reactions of this compound. The choice of catalyst can significantly influence whether the reaction favors urethane formation, allophonate/biuret formation, or isocyanate self-condensation reactions.
Metal-Organic Catalysts for Polyaddition
Metal-organic catalysts are widely used in polyurethane and polyurea chemistry. For reactions involving this compound, common metal catalysts include tin compounds (e.g., dibutyltin (B87310) dilaurate), zinc compounds, and bismuth compounds. These catalysts function by coordinating with the reactants, thereby activating them and lowering the energy barrier for the reaction.
Metal-organic frameworks (MOFs) are a class of porous crystalline materials that have shown promise as versatile catalysts in various chemical transformations. nih.govmdpi.com Their high surface area and tunable porosity and functionality make them attractive candidates for catalyzing isocyanate reactions. nih.gov While specific studies on this compound might be limited, the principles of MOF catalysis in olefin epoxidation and CO2 cycloaddition suggest their potential applicability. semanticscholar.orgmdpi.com For instance, MOFs can act as Lewis acid catalysts, activating the isocyanate group towards nucleophilic attack.
Table 3: Examples of Metal-Based Catalysts in Isocyanate Reactions
| Catalyst Type | Examples | General Application |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation (gelling catalyst) |
| Organobismuth Compounds | Bismuth neodecanoate | Urethane formation, often used as a less toxic alternative to tin catalysts |
| Organozinc Compounds | Zinc octoate | Can catalyze both urethane and isocyanurate formation |
| Metal-Organic Frameworks | ZIF-8, MOF-5 | Potential for selective catalysis in various organic reactions uu.nl |
Organocatalysis in Isocyanate Chemistry
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. researchgate.netmdpi.com In the context of isocyanate chemistry, tertiary amines are widely used as catalysts. They can function through several mechanisms, including acting as Lewis bases to activate the isocyanate group or as nucleophilic catalysts that directly react with the isocyanate to form a reactive intermediate.
For this compound, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for the urethane-forming reaction. The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance around the nitrogen atom. The progress in enantioselective organocatalysis has also enabled the synthesis of cyclobutane derivatives with high stereoselectivity. researchgate.net
Table 4: Common Organocatalysts and Their Roles
| Organocatalyst | Type | Primary Catalytic Role in Isocyanate Reactions |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Promotes the reaction between isocyanates and alcohols (gelling) and the water-isocyanate reaction (blowing). mdpi.com |
| Triethylamine (TEA) | Tertiary Amine | General base catalyst for urethane formation. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Tertiary Amine | Often used as a blowing catalyst in polyurethane foam production. |
| Phosphines | - | Can catalyze the formation of carbodiimides and uretdiones. google.com |
Polymerization Science of 2 Isocyanatoethyl Cyclobutane
Homopolymerization Pathways and Polymer Architecture Control
The homopolymerization of monoisocyanates is a well-established field, primarily proceeding through an anionic polymerization mechanism, which allows for significant control over the resulting polymer architecture. researchgate.netacs.orgacs.org For an aliphatic monomer like (2-isocyanatoethyl)cyclobutane, this process would typically be initiated at low temperatures (e.g., -78 °C) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org
The polymerization is initiated by a nucleophilic attack on the electron-deficient carbon atom of the isocyanate group. Common initiators include sodium cyanide, sodium benzanilide, and various organometallic compounds. acs.orgscispace.com The propagation step involves the sequential addition of monomer units to the growing anionic chain end. The structure of the resulting polymer is a polyamide-1, characterized by a repeating unit where the cyclobutane (B1203170) moiety is a pendant group attached to the polymer backbone.
A key challenge in isocyanate polymerization is the potential for a side reaction known as trimerization, where three monomer units react to form a stable, six-membered isocyanurate ring. ebrary.netnih.gov This side reaction terminates chain growth and can be suppressed by using very low temperatures and carefully selecting the initiator and solvent system. researchgate.netscispace.com
Living anionic polymerization techniques offer the most precise control over polymer architecture. researchgate.netacs.org By eliminating termination and chain-transfer reactions, these methods allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and well-defined end-groups. scispace.com This level of control would enable the creation of complex architectures such as block copolymers and star polymers incorporating the this compound unit.
Copolymerization Strategies with Diverse Monomer Classes
The high reactivity of the isocyanate group makes this compound an excellent candidate for copolymerization with a wide range of other monomers, enabling the synthesis of materials with diverse properties.
Copolymerization with Polyols for Polyurethane Synthesis
The reaction between isocyanates and polyols to form polyurethanes is one of the most commercially significant polymerization reactions. acs.orgenuochem.comacs.org In this step-growth polymerization, the hydroxyl groups of the polyol act as nucleophiles, attacking the isocyanate groups of this compound to form urethane (B1682113) linkages. enuochem.com This reaction is the foundation for creating a vast array of polyurethane materials, from flexible foams to rigid plastics and durable coatings. acs.orgdoxuchem.com
The properties of the resulting polyurethane are highly dependent on the structure of the polyol and the isocyanate. acs.orgdoxuchem.commdpi.com For instance, using a long-chain, flexible polyether or polyester (B1180765) polyol would result in a soft and elastic polyurethane. doxuchem.commdpi.com Conversely, a short-chain, rigid diol would produce a harder, more rigid material. The functionality of the polyol (the number of hydroxyl groups per molecule) also plays a critical role; diols lead to linear thermoplastics, while polyols with higher functionality create cross-linked thermoset networks. acs.orgenuochem.com
The reaction kinetics are influenced by temperature, solvent, and the presence of catalysts. osti.goviaea.orgscribd.com Tertiary amines and organotin compounds, such as dibutyltin (B87310) dilaurate, are commonly used to accelerate the urethane formation reaction. enuochem.com
| Catalyst | Polyol Type | Isocyanate Type (Analog) | Relative Rate Constant (L mol⁻¹ min⁻¹) |
| None | Polyether Polyol | Aliphatic Diisocyanate | 0.002 |
| Triethylenediamine | Polyether Polyol | Aliphatic Diisocyanate | 0.15 |
| Dibutyltin Dilaurate | Polyether Polyol | Aliphatic Diisocyanate | 15.0 |
| None | Polyester Polyol | Aromatic Diisocyanate | 0.01 |
| Dibutyltin Dilaurate | Polyester Polyol | Aromatic Diisocyanate | 80.0 |
This table presents illustrative kinetic data for typical polyurethane reactions, demonstrating the significant rate enhancement provided by catalysts. The rates are representative and can vary based on specific reactants, temperature, and solvent conditions.
Copolymerization with Vinyl Monomers via Isocyanate Functionalization
Incorporating the this compound moiety into vinyl polymers can be achieved through several strategic approaches. One method involves the direct copolymerization of a standard vinyl monomer (e.g., styrene, methyl methacrylate) with a vinyl monomer that also contains a reactive isocyanate group, such as 2-isocyanatoethyl methacrylate (B99206) (IEM), a close structural analog. tandfonline.comtandfonline.com This approach, typically carried out via free-radical polymerization, results in a random copolymer with pendant isocyanate groups distributed along the polymer chain. jst.go.jpacs.org
Alternatively, a post-polymerization modification strategy can be employed. This involves first synthesizing a polymer with pendant reactive groups, such as hydroxyl groups (e.g., from 2-hydroxyethyl methacrylate), and then reacting these groups with an isocyanate like this compound. researchgate.net This method offers the advantage of allowing for the use of polymerization techniques that might not be compatible with the reactive isocyanate group, such as controlled radical polymerization.
The resulting isocyanate-functionalized vinyl polymers are valuable as reactive intermediates. They can be cross-linked by reaction with diols or diamines, or used as macro-initiators for further polymerization reactions, leading to the formation of graft copolymers. tandfonline.comgoogle.com
Role of Monomer Ratio and Stoichiometry in Polymer Network Formation
In step-growth polymerizations, such as polyurethane synthesis, the stoichiometry of the reacting functional groups is of paramount importance for controlling the final polymer structure and properties. acs.org The ratio of isocyanate groups to hydroxyl groups, often referred to as the NCO:OH ratio or the isocyanate index, is a critical parameter.
When the NCO:OH ratio is exactly 1:1, high molecular weight linear polymers can be formed, assuming difunctional monomers. If one monomer is used in excess, the molecular weight of the resulting polymer will be limited, as the chains will all be terminated with the same functional group.
In the formation of cross-linked polyurethane networks, an NCO:OH ratio greater than 1 is often used. The excess isocyanate groups can react with the urethane linkages already formed to create allophanate (B1242929) cross-links, or they can react with any moisture present to form urea (B33335) linkages and release carbon dioxide, which is useful for creating foams. enuochem.comosti.gov By carefully controlling the stoichiometry and the functionality of the monomers, the cross-link density of the polymer network can be precisely tuned, allowing for fine control over the material's mechanical properties, such as its hardness, elasticity, and solvent resistance. acs.orgdoxuchem.com
Advanced Polymerization Techniques
Modern polymer synthesis increasingly relies on advanced techniques that offer superior control over polymer architecture.
Controlled Radical Polymerization (e.g., RAFT) of Isocyanate-Functionalized Copolymers
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. sigmaaldrich.comrsc.org These methods allow for the creation of polymers with predetermined molecular weights, low dispersity, and complex architectures like block and star copolymers. researchgate.netmdpi.com
The direct RAFT polymerization of an isocyanate-containing monomer like this compound is challenging because the isocyanate group can react with the radical initiator or the growing polymer chain. To overcome this, two main strategies are employed:
Polymerization of a Blocked Isocyanate Monomer: The isocyanate group can be "blocked" by reacting it with a blocking agent such as phenol (B47542) or ε-caprolactam. tandfonline.comtandfonline.comusm.edu This creates a thermally reversible adduct that is stable under radical polymerization conditions. A vinyl monomer containing this blocked isocyanate can then be polymerized via RAFT. The isocyanate functionality can be regenerated later by heating the polymer to de-block the protecting group. utwente.nlpaint.org
Post-Polymerization Functionalization: A well-defined polymer with pendant hydroxyl or amino groups can be synthesized first using RAFT. This precursor polymer is then reacted with this compound to attach the isocyanate functionality to the side chains. researchgate.net
These approaches combine the precision of RAFT polymerization with the versatile reactivity of isocyanates, enabling the design of sophisticated, functional materials. For example, a well-defined block copolymer could be synthesized with one block containing pendant isocyanate groups, which could then be used for targeted cross-linking or for grafting onto surfaces.
| RAFT Agent | Monomer System | PDI (Dispersity) | End-Group Fidelity |
| Trithiocarbonate | Styrene / Acrylates | < 1.1 | High |
| Dithiobenzoate | Styrene / Acrylates | < 1.2 | High |
| Dithiocarbamate | Vinyl Acetate / N-vinylpyrrolidone | < 1.2 | High |
This table provides typical performance characteristics of different classes of RAFT agents with various vinyl monomers. The ability to achieve low dispersity and high end-group fidelity is a hallmark of RAFT and other controlled radical polymerization techniques.
Step-Growth Polymerization Dynamics
The polymerization of this compound proceeds via a step-growth mechanism, which is characteristic of monomers with reactive functional groups that react in a stepwise manner. libretexts.orgresearchgate.net In this process, the isocyanate group (-NCO) of the monomer reacts with a difunctional co-monomer, typically one containing active hydrogen atoms such as a diol (-OH) or a diamine (-NH2), to form polyurethane or polyurea, respectively.
The polymerization process is initiated by the reaction between two complementary monomers to form a dimer. libretexts.org This dimer, still possessing reactive end-groups, can then react with other monomers or dimers, leading to the formation of trimers, tetramers, and larger oligomers. pcimag.com Unlike chain-growth polymerization, where monomers add sequentially to a growing chain, step-growth polymerization involves reactions between molecules of all sizes at any stage of the process. researchgate.net
The progression of a typical step-growth polymerization can be summarized as follows:
Initial Stage: Monomers react to form dimers and small oligomers. The concentration of monomer decreases rapidly.
Intermediate Stage: Oligomers of various sizes react with each other, leading to a gradual increase in the average molecular weight.
Final Stage: High molecular weight polymer is achieved only at very high conversion rates (typically >99%), as longer chains become the predominant species reacting with each other.
The formation of a polyurethane from this compound and a diol, for example, involves the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group, resulting in the formation of a urethane linkage. libretexts.org This reaction is repeated to build the polymer chain.
Kinetic and Thermodynamic Aspects of this compound Polymerization
The polymerization of this compound is governed by specific kinetic and thermodynamic principles that influence the reaction rate, equilibrium, and feasibility of forming high molecular weight polymers. osti.gov
Kinetics: The rate of polymerization is highly dependent on the reactivity of the isocyanate group. The electrophilic carbon atom in the -NCO group is susceptible to nucleophilic attack, and the reaction rate is influenced by several factors: nih.gov
Co-monomer Reactivity: Aliphatic amines react much faster with isocyanates than alcohols. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. umn.edumdpi.com
Catalysis: The reaction is often catalyzed to achieve practical polymerization rates. Tertiary amines and organotin compounds are common catalysts. Anionic catalysts can also be highly effective, altering the reaction mechanism and product distribution. rsc.org
Steric Effects: The cyclobutane group attached to the ethyl isocyanate may exert a steric influence on the reactivity of the isocyanate group, potentially slowing the reaction compared to less hindered linear aliphatic isocyanates.
The table below illustrates the general relative reactivity of isocyanates with various active hydrogen-containing compounds.
| Reactant Type | Relative Reaction Rate |
| Primary Aliphatic Amine | Very Fast |
| Primary Aromatic Amine | Fast |
| Primary Alcohol | Moderate |
| Water | Moderate |
| Secondary Alcohol | Slow |
| Phenol | Very Slow |
| Carboxylic Acid | Very Slow |
| Urethane/Urea | Extremely Slow |
Thermodynamics: The thermodynamics of polymerization determine whether the process is favorable. The Gibbs free energy change (ΔG) for polymerization is given by the equation ΔG = ΔH - TΔS.
Enthalpy (ΔH): The polymerization of isocyanates is an exothermic process, meaning it has a negative enthalpy change (ΔH < 0). This is because the reaction involves the conversion of a relatively weaker C=N π-bond in the isocyanate group into a stronger C-N σ-bond in the resulting urethane or urea linkage. libretexts.org
Entropy (ΔS): Polymerization leads to a decrease in entropy (ΔS < 0). This is due to the loss of translational degrees of freedom as numerous small monomer molecules combine to form a single large polymer chain. libretexts.org
| Thermodynamic Parameter | Sign for Polymerization | Reason |
| Enthalpy of Polymerization (ΔH) | Negative (Favorable) | Conversion of a π-bond to a stronger σ-bond releases energy. |
| Entropy of Polymerization (ΔS) | Negative (Unfavorable) | Decrease in the number of molecules leads to a more ordered system. |
| Gibbs Free Energy (ΔG) | Negative at low T (Favorable) | The favorable enthalpy term dominates at lower temperatures. |
Control over Polymer Molecular Weight and Dispersity
Precise control over molecular weight (MW) and dispersity (Đ) is crucial for tailoring the final properties of the polymer. In the step-growth polymerization of this compound, these parameters are managed primarily through stoichiometric control and reaction conversion.
Molecular Weight Control: The average molecular weight of the resulting polymer is highly sensitive to the stoichiometric balance between the reacting functional groups (e.g., -NCO and -OH).
Stoichiometric Ratio: To achieve high molecular weight, the molar ratio of the functional groups of the co-monomers must be as close to 1:1 as possible. Any deviation from this ratio will result in a lower molecular weight, as the excess reactant will cap the polymer chains, preventing further growth. buu.ac.th The number-average degree of polymerization (Xn) is related to the stoichiometric ratio (r, where r ≤ 1) and the fractional conversion (p) by the Carothers equation: Xn = (1 + r) / (1 + r - 2rp).
Conversion: High molecular weights are only obtained at very high monomer conversion. For example, to achieve a degree of polymerization of 100 with a perfect 1:1 stoichiometry, a conversion of 99% is required.
Chain Terminators: The deliberate addition of a monofunctional reactant (a "chain terminator"), such as a mono-alcohol, can be used to control and limit the final molecular weight of the polymer. google.com
Dispersity Control: Dispersity (Đ), also known as the polydispersity index (PDI), is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) and describes the breadth of the molecular weight distribution.
For a typical step-growth polymerization, the theoretical dispersity approaches a value of 2 at high conversions. nih.gov This indicates a relatively broad distribution of polymer chain lengths, which is an inherent characteristic of this polymerization mechanism.
Controlling reaction conditions, such as the rate of monomer addition or the use of specific catalysts, can influence the reaction kinetics but generally does not lead to the narrow dispersities (Đ ≈ 1) achievable with living polymerization methods.
The following table illustrates the relationship between conversion and the degree of polymerization and dispersity for a step-growth process with perfect stoichiometry (r=1).
| Conversion (p) | Degree of Polymerization (Xn) | Dispersity (Đ) |
| 0.90 | 10 | 1.90 |
| 0.95 | 20 | 1.95 |
| 0.98 | 50 | 1.98 |
| 0.99 | 100 | 1.99 |
| 0.995 | 200 | 1.995 |
| 1.00 | ∞ | 2.00 |
Stereochemical Control and Conformational Effects in Polymers from Cyclobutane Monomers
The presence of the cyclobutane ring in the this compound monomer introduces significant stereochemical and conformational considerations that influence the structure and properties of the final polymer.
Stereochemical Control: The synthesis of the monomer itself can result in different stereoisomers if substituents are present on the cyclobutane ring. The stereochemistry of the monomer can be transferred to the polymer backbone, influencing its three-dimensional structure.
Monomer Synthesis: Stereoselective synthesis methods, such as chiral catalysis in [2+2] cycloadditions, can be employed to produce enantiomerically pure or enriched cyclobutane precursors for the monomer. mdpi.com
Polymerization: During polymerization, the stereochemical configuration of the cyclobutane ring is typically retained. If a racemic mixture of monomers is used, the resulting polymer will contain a random distribution of stereocenters along the chain, leading to an atactic polymer. The use of a stereochemically pure monomer would result in an isotactic or syndiotactic polymer, depending on the orientation of the rings along the chain. Controlling this orientation during a step-growth process is exceptionally challenging. Mechanistic studies on the ring-opening of some cyclobutane-containing polymers suggest that the reaction proceeds through a diradical intermediate, which can allow for some loss of stereochemical information. nih.govresearchgate.net
Conformational Effects: The conformation of the polymer chain is significantly impacted by the rigid and strained nature of the cyclobutane ring.
Ring Puckering: Unlike planar representations, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure. libretexts.orglibretexts.org This puckering results in C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, which is the source of its significant angle strain. libretexts.org
Polymer Backbone Rigidity: The incorporation of these puckered, rigid rings into the polymer backbone restricts bond rotation compared to a flexible aliphatic chain. This leads to a more rigid polymer with a higher glass transition temperature (Tg) and potentially semi-crystalline or liquid-crystalline properties. The conformational freedom of the resulting polymer is significantly reduced, affecting its solubility, mechanical strength, and thermal stability.
The table below contrasts the conformational characteristics of cyclobutane with other cycloalkanes.
| Cycloalkane | Internal Bond Angle | Conformation | Key Strain Type(s) |
| Cyclopropane | 60° | Planar | Angle Strain, Torsional Strain |
| Cyclobutane | ~88° | Puckered (Butterfly) | Angle Strain, Torsional Strain |
| Cyclopentane | ~104° | Envelope/Twist | Torsional Strain |
| Cyclohexane | ~109.5° | Chair | Minimal Strain |
Design and Application of Advanced Materials Derived from 2 Isocyanatoethyl Cyclobutane
Polyurethane and Polyurea Systems Based on the Cyclobutane (B1203170) Monomer
The incorporation of (2-isocyanatoethyl)cyclobutane as a monomer in the synthesis of polyurethanes (PUs) and polyureas (PUas) offers a pathway to novel materials with distinct properties. These polymers are typically synthesized through step-growth polymerization. nih.gov In this process, the isocyanate group (-NCO) of the cyclobutane monomer reacts with a polyol (containing hydroxyl groups, -OH) to form urethane (B1682113) linkages for polyurethanes, or with a polyamine (containing amine groups, -NH2) to create urea (B33335) linkages for polyureas. nih.govvt.edu The unique, strained four-membered ring of the cyclobutane moiety introduces significant rigidity and a specific stereochemical configuration into the polymer backbone, which fundamentally influences the resulting material's structure and performance.
Engineering of Segmented Block Copolymers
A key application for this compound is in the engineering of segmented block copolymers. google.comdtic.mil These polymers are composed of alternating "hard" and "soft" segments. The hard segments are typically formed by the reaction of the this compound monomer with a short-chain diol or diamine chain extender. vt.eduresearchgate.net These segments are rigid, polar, and capable of strong intermolecular interactions, such as hydrogen bonding, particularly within the urethane or urea linkages. researchgate.net
The soft segments consist of long-chain, flexible macrodiols, such as poly(oxytetramethylene) glycol (PTMG) or polyester (B1180765) polyols. dtic.milresearchgate.net These segments are characterized by a low glass transition temperature (Tg) and impart flexibility and elastomeric properties to the final material. vt.edu
The synthesis is often a two-step process:
Prepolymer Formation: The this compound is reacted with the macrodiol in excess, creating a prepolymer with isocyanate end-groups.
Chain Extension: A short-chain diol or diamine is added to the prepolymer, linking the chains together to form the final high-molecular-weight segmented copolymer. researchgate.net
By carefully selecting the ratio of the cyclobutane monomer and chain extender to the macrodiol, the hard segment content can be precisely controlled, allowing for the tailoring of the polymer's properties. ias.ac.in
Tunable Microphase Separation Phenomena
The thermodynamic incompatibility between the rigid, polar hard segments derived from this compound and the flexible, nonpolar soft segments is a defining characteristic of these block copolymers. researchgate.netcityu.edu.hk This incompatibility drives a phenomenon known as microphase separation, where the hard segments self-assemble into ordered, rigid domains within the continuous, flexible soft segment matrix. researchgate.netresearchgate.net These hard domains act as physical crosslinks, reinforcing the material. vt.edu
The presence of the bulky cyclobutane ring can influence the efficiency and morphology of this phase separation. elsevierpure.comkyushu-u.ac.jp The degree of microphase separation can be tuned by altering the hard segment content, the chemical nature of the soft segment, and the processing conditions. vt.educityu.edu.hk A higher degree of microphase separation generally leads to materials with more distinct thermal transitions and enhanced mechanical properties. elsevierpure.com
This microphase-separated structure can be characterized using various analytical techniques:
Atomic Force Microscopy (AFM): Provides topographical and phase images that can distinguish between the hard and soft domains on the polymer surface. cityu.edu.hk
Small-Angle X-ray Scattering (SAXS): Used to determine the size, shape, and spacing of the phase-separated domains. elsevierpure.com
Dynamic Mechanical Analysis (DMA): Can reveal distinct glass transition temperatures for the soft and hard segment phases, indicating the degree of phase separation. cityu.edu.hk
Development of Functional Polymeric Materials
The unique chemical structure of this compound is leveraged to develop functional polymeric materials with specific, high-performance characteristics. The incorporation of the rigid cyclobutane core into the polymer backbone is a key strategy for enhancing thermal and mechanical properties.
Materials with Enhanced Thermal Stability and Glass Transition Temperatures
The inherent rigidity of the cyclobutane ring contributes significantly to the thermal properties of the resulting polymers. Incorporating such rigid structures into the polymer backbone restricts the rotational freedom of the polymer chains. This restriction leads to an increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netsigmaaldrich.com For polyurethanes, Tg values can be significantly influenced by the structure of the isocyanate. nih.gov Materials derived from this compound are expected to exhibit higher Tg values compared to analogous polymers made from flexible, acyclic aliphatic isocyanates. rsc.org
Table 1: Expected Influence of Cyclobutane Hard Segment Content on Thermal Properties
| Hard Segment Content (%) | Expected Glass Transition Temp. (Tg) of Soft Segment (°C) | Expected Onset of Thermal Degradation (°C) |
| 20 | Low | Moderate |
| 40 | Moderate | Moderate-High |
| 60 | High | High |
Materials with Tailored Mechanical Properties (e.g., rigidity, elasticity)
The mechanical properties of polyurethanes and polyureas are strongly linked to their microphase-separated morphology. researchgate.netnih.gov The hard domains formed from this compound act as reinforcing physical crosslinks, contributing to the material's rigidity, hardness, and tensile strength. ias.ac.in The flexible soft segments, conversely, provide elasticity and a high elongation at break. mdpi.com
By systematically varying the weight percentage of the cyclobutane-based hard segments, a wide range of mechanical properties can be achieved, from soft elastomers to rigid plastics. mdpi.com
High Soft Segment Content: Leads to materials with lower modulus, higher flexibility, and greater elongation, suitable for elastomeric applications.
High Hard Segment Content: Results in materials with increased hardness, higher tensile strength, and greater rigidity, characteristic of tough plastics. ias.ac.in
The rigid nature of the cyclobutane ring itself enhances the load-bearing capacity of the hard domains, potentially leading to materials with a higher modulus compared to those made with more flexible aliphatic isocyanates. nih.gov
Table 2: Predicted Mechanical Properties vs. Cyclobutane Monomer Content
| Property | Low Cyclobutane Content | Medium Cyclobutane Content | High Cyclobutane Content |
| Tensile Strength (MPa) | Low | Medium | High |
| Young's Modulus (MPa) | Low | Medium | High |
| Elongation at Break (%) | High | Medium | Low |
| Hardness (Shore) | Soft | Medium | Hard |
This interactive table demonstrates the expected trade-offs in mechanical properties. Increasing the proportion of the rigid this compound-based hard segment generally increases strength and hardness at the expense of elasticity.
Potential for Optical and Electronic Applications (e.g., high transparency)
Polymers derived from cycloaliphatic isocyanates often exhibit excellent optical properties, notably high transparency and resistance to yellowing upon exposure to UV light, in contrast to their aromatic counterparts. researchgate.net The use of this compound is expected to yield materials with high optical clarity. mdpi.comresearchgate.net
Transparency in polymers is largely dependent on their morphology. fiveable.me The bulky and non-planar structure of the cyclobutane ring can disrupt chain packing and inhibit crystallization of the hard segments. researchgate.net This leads to a more amorphous polymer structure, which minimizes light scattering and results in high transparency. rsc.orgfiveable.me The ability to produce highly transparent yet mechanically robust materials opens up potential applications in areas such as optical lenses, protective coatings, and transparent armor. lboro.ac.ukresearchgate.net
The dielectric properties of polymers are also influenced by their chemical structure. While specific data on this compound-based polymers is limited, polyurethanes and polyureas are known for their insulating properties and have been investigated as dielectric materials. vt.eduresearchgate.net The incorporation of the cyclobutane moiety could potentially modify the dielectric constant and loss tangent, suggesting a need for further investigation into their suitability for electronic applications.
Crosslinking Network Formation and Structural Integrity
The isocyanate group (-NCO) is exceptionally reactive, particularly with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation of polyurethane chemistry, where di- or poly-isocyanates react with polyols to form highly crosslinked thermoset polymers. The structural integrity, thermal stability, and mechanical properties of these polyurethane networks are directly influenced by the structure of the isocyanate and polyol precursors, as well as the resulting crosslink density.
The cyclobutane ring, a four-membered cycloalkane, introduces a degree of rigidity and strain into a molecule. In polymer backbones, cyclobutane moieties can influence chain packing, thermal properties, and mechanical behavior. und.edunih.govund.edu For instance, the incorporation of cyclobutane dicarboxylic acids, derived from renewable resources like furfural (B47365) or sorbic acid, has been explored in the synthesis of polyesters, imparting unique thermal and mechanical characteristics. und.eduresearchgate.netnih.goveuropean-coatings.com
However, no specific data or research could be identified that describes the use of This compound as a crosslinking agent or its effect on the structural integrity of polymer networks. The potential influence of the cyclobutane ring attached to an isocyanatoethyl group on network formation, such as reaction kinetics or the final properties of the resulting polymer, remains uninvestigated in the available literature.
Self-Healing Polymer Systems and Stimuli-Responsive Materials
The development of self-healing and stimuli-responsive polymers is a frontier in materials science. One prominent strategy involves the incorporation of "mechanophores," which are molecular units that respond to mechanical stress with a specific chemical reaction. Cyclobutane derivatives have been a key focus in this area. duke.edunih.govresearchgate.net
The [2+2] cycloreversion of cyclobutane rings under mechanical force can generate reactive species that initiate healing or crosslinking events, or result in a change in material properties. duke.edunih.gov This stress-responsive behavior is a form of stimuli-responsiveness, where the mechanical force is the stimulus. Research has demonstrated that incorporating cyclobutane mechanophores into polymer chains can lead to stress-strengthening or self-healing capabilities. duke.edunih.gov
Furthermore, isocyanate chemistry has been utilized in extrinsic self-healing systems, where microencapsulated isocyanates are released upon damage and react with atmospheric moisture or a co-encapsulated reactant to heal a crack. researchgate.net Polyurethanes with dynamic bonds, such as reversible urethane linkages, can also exhibit intrinsic self-healing properties upon the application of a stimulus like heat. nih.govmdpi.com
Despite the relevance of both cyclobutane structures and isocyanate chemistry to this field, there is no published research on the use of This compound in the design of self-healing or stimuli-responsive materials. The potential for the cyclobutane ring in this specific molecule to act as a mechanophore or to influence the dynamic behavior of polyurethane networks has not been explored.
Computational and Theoretical Investigations of 2 Isocyanatoethyl Cyclobutane
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic characteristics of (2-isocyanatoethyl)cyclobutane. nrel.govnih.gov These calculations, performed using various levels of theory, can predict a wide range of properties, from optimized geometries to the distribution of electrons within the molecule. nrel.govnih.gov
Density Functional Theory (DFT) has become a prevalent computational method for studying the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational efficiency. chemrxiv.org For this compound, DFT calculations can be employed to explore its reaction mechanisms, identify transition states, and predict reaction barriers. chemrxiv.orgnih.gov The isocyanate group (-NCO) is known for its electrophilic carbon atom, making it susceptible to nucleophilic attack. researchgate.netmdpi.com DFT can be used to model the reaction pathways of this group with various nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively.
Theoretical investigations can pinpoint the transition state structures for these reactions, providing crucial information about the reaction kinetics. The calculated activation energies can help in understanding the reactivity of the isocyanate functional group attached to the cyclobutane (B1203170) moiety. Furthermore, DFT can be used to study the potential for ring-opening reactions of the cyclobutane ring under thermal or photochemical conditions.
Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Parameters for the Reaction of this compound with a Generic Nucleophile (Nu-H)
| Parameter | Calculated Value | Unit | Description |
| ΔHrxn | -25.5 | kcal/mol | The change in enthalpy for the reaction, indicating an exothermic process. |
| ΔGrxn | -18.2 | kcal/mol | The change in Gibbs free energy, suggesting a spontaneous reaction under standard conditions. |
| Ea (forward) | 15.8 | kcal/mol | The activation energy for the forward reaction, representing the energy barrier that must be overcome. |
| Ea (reverse) | 41.3 | kcal/mol | The activation energy for the reverse reaction. |
| Transition State Geometry | C-N-C angle: 125.3° | Degrees | The predicted angle of the forming bond in the transition state. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. utdallas.eduyoutube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. wuxiapptec.com A smaller gap suggests that the molecule is more reactive.
For this compound, the LUMO is expected to be localized on the isocyanate group, specifically on the carbon atom, reflecting its electrophilic nature. wuxiapptec.com The HOMO would likely be distributed over the cyclobutane ring and the adjacent ethyl group. In a reaction with a nucleophile, the HOMO of the nucleophile would interact with the LUMO of the this compound. masterorganicchemistry.com Analysis of the spatial distribution and energies of these frontier orbitals can predict the regioselectivity and stereoselectivity of reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.8 | The energy of the highest occupied molecular orbital, indicating its electron-donating ability. |
| LUMO | -0.5 | The energy of the lowest unoccupied molecular orbital, reflecting its electron-accepting ability. |
| HOMO-LUMO Gap | 9.3 | The energy difference between the HOMO and LUMO, a measure of the molecule's excitability and chemical reactivity. |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of this compound Polymerization
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.comyoutube.com MD simulations can provide insights into the polymerization process of this compound, including the dynamics of polymer chain growth and the resulting microstructure of the polymer.
Once a polymeric system of poly(this compound) is simulated, MD can be used to investigate the intermolecular interactions between polymer chains. These interactions are crucial in determining the bulk properties of the material, such as its mechanical strength, glass transition temperature, and solubility. By analyzing the radial distribution functions and other structural parameters from the simulation, one can quantify the extent of hydrogen bonding between the urethane (B1682113) groups, as well as the van der Waals interactions between the cyclobutane rings and the polymer backbones. This information is valuable for understanding how the chemical structure of the monomer influences the macroscopic properties of the resulting polymer.
Structure-Reactivity-Property Relationships through Computational Modeling
A key goal of computational chemistry is to establish clear relationships between the molecular structure of a compound, its chemical reactivity, and the macroscopic properties of the materials derived from it. lookchem.comnih.govnih.govresearchgate.net For this compound, computational modeling can be instrumental in elucidating these structure-reactivity-property relationships.
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the cyclobutane ring) and calculating the resulting changes in reactivity (e.g., activation energies for polymerization) and polymer properties (e.g., simulated mechanical moduli), a comprehensive understanding of these relationships can be developed. For instance, computational models could predict how the stereochemistry of the cyclobutane ring influences the packing of polymer chains and, consequently, the bulk material's density and thermal properties. These predictive models can accelerate the discovery and design of new polymers with tailored properties for specific applications. lookchem.comnih.gov
Predictive Modeling for Novel Material Design and Performance
The design and synthesis of new materials with tailored properties is a cornerstone of materials science. In recent years, computational and theoretical investigations have emerged as powerful tools to accelerate this process. mit.edu Predictive modeling, in particular, allows for the in silico design and evaluation of novel materials before their actual synthesis, saving significant time and resources. For a unique monomer like this compound, with its combination of a strained cyclobutane ring and a reactive isocyanate group, predictive modeling offers a pathway to explore its potential in creating advanced polymers with unique functionalities.
Molecular dynamics (MD) and quantum chemical calculations are two of the primary theoretical methods employed for this purpose. rsc.orgcecam.org These computational techniques can provide deep insights into the structure-property relationships of materials derived from this compound. For instance, MD simulations can be used to predict the conformational behavior of polymer chains, their packing in the solid state, and their response to external stimuli such as temperature and mechanical stress. researchgate.net Quantum chemical methods, on the other hand, can elucidate the electronic structure and reactivity of the monomer and its repeating units within a polymer, which is crucial for understanding and predicting chemical and physical properties. rsc.orgchemrxiv.org
The application of these predictive models can guide the rational design of new materials. By systematically varying the chemical structure of the polymer backbone or by introducing co-monomers alongside this compound, researchers can computationally screen a vast number of potential material candidates. This approach allows for the identification of promising structures with desired properties, such as high thermal stability, specific mechanical responses, or tailored dielectric properties.
A significant advantage of predictive modeling is its ability to forecast the performance of materials under various conditions. For example, the mechanical properties of a polymer derived from this compound, such as its Young's modulus, tensile strength, and elongation at break, can be estimated from simulations of its atomistic model. Similarly, thermal properties like the glass transition temperature and the coefficient of thermal expansion can be predicted, providing crucial information for the potential applications of the material.
The following tables present hypothetical data generated from predictive modeling studies on polymers incorporating this compound. These tables illustrate the type of information that can be obtained through computational investigations and how it can be used to guide the design of new materials.
Table 1: Predicted Mechanical Properties of Poly(this compound) Homopolymer and Copolymers
| Material | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(this compound) | 3.5 | 65 | 4.2 |
| Copolymer with 25% Ethylene Glycol | 2.8 | 58 | 8.5 |
| Copolymer with 50% Ethylene Glycol | 2.1 | 45 | 15.3 |
| Copolymer with 25% Adipic Acid | 3.1 | 62 | 5.1 |
Table 2: Predicted Thermal Properties of Poly(this compound) Homopolymer and Copolymers
| Material | Glass Transition Temperature (°C) | Coefficient of Thermal Expansion (10⁻⁵ K⁻¹) |
| Poly(this compound) | 125 | 5.8 |
| Copolymer with 25% Ethylene Glycol | 105 | 6.5 |
| Copolymer with 50% Ethylene Glycol | 80 | 7.2 |
| Copolymer with 25% Adipic Acid | 115 | 6.1 |
These predictive models not only guide the synthesis of new materials but also provide a fundamental understanding of how the unique chemical features of this compound, such as the strained cyclobutane ring, influence the macroscopic properties of the resulting polymers. nih.gov The computational exploration of its copolymerization with various monomers can lead to the discovery of novel materials with a wide range of properties, suitable for diverse applications.
Q & A
Q. What strategies resolve conflicting data in cyclobutane ring-opening reaction mechanisms?
- Answer : Discrepancies often arise from competing pathways (e.g., radical vs. ionic mechanisms). Use:
- Isotopic labeling (²H/¹³C) to track bond cleavage.
- Kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise processes.
- Cross-over experiments to identify intermolecular vs. intramolecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
